molecular formula C25H26FN3O5S B12493695 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(propan-2-yl)benzamide

2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(propan-2-yl)benzamide

Cat. No.: B12493695
M. Wt: 499.6 g/mol
InChI Key: ORULRFVONQVPKJ-UHFFFAOYSA-N
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Description

2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a fluorophenyl group, a methoxyphenyl group, and a benzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(propan-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the glycine derivative, followed by the introduction of the fluorophenyl and methoxyphenyl groups through sulfonylation and amidation reactions. The final step involves the coupling of the intermediate with the benzamide moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(propan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(propan-2-yl)benzamide include:

  • 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzamide
  • 2-({N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the fluorophenyl and methoxyphenyl groups, along with the benzamide moiety, makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C25H26FN3O5S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C25H26FN3O5S/c1-17(2)27-25(31)22-6-4-5-7-23(22)28-24(30)16-29(19-10-12-20(34-3)13-11-19)35(32,33)21-14-8-18(26)9-15-21/h4-15,17H,16H2,1-3H3,(H,27,31)(H,28,30)

InChI Key

ORULRFVONQVPKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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